molecular formula C17H19N3O2 B2403346 6-(4-methylphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 922974-95-6

6-(4-methylphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2403346
CAS No.: 922974-95-6
M. Wt: 297.358
InChI Key: DNKAKBJAPVZKMK-UHFFFAOYSA-N
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Description

6-(4-methylphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a dihydropyridazinone derivative of significant interest in medicinal chemistry and neuroscience research. This compound features a pyridazinone core, a privileged structure in drug discovery known for its diverse biological activities. The molecular structure incorporates a 4-methylphenyl group at the 6-position and a 2-oxo-2-(pyrrolidin-1-yl)ethyl side chain at the 2-position, contributing to its physicochemical properties and potential receptor binding affinity. Compounds within the pyridazinone class, particularly those with pyrrolidine substitutions, are extensively investigated as modulators of central nervous system (CNS) targets . Research indicates that structurally similar pyridazinone derivatives demonstrate potent and selective affinity for orexin receptors (OX1R and OX2R), which are G-protein coupled receptors critically involved in regulating sleep-wake cycles, narcolepsy, and feeding behavior . The orexin system represents a promising therapeutic target for sleep disorders, with orexin receptor antagonists like suvorexant already approved for treating insomnia . The specific substitution pattern of this compound suggests potential utility as a research chemical for investigating the orexin signaling pathway or other neurological processes. This product is offered exclusively for research purposes in laboratory settings. It is intended for use by qualified professional researchers with the necessary training and equipment to handle chemical substances safely. 6-(4-methylphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments, including consulting Safety Data Sheets (SDS) and following appropriate laboratory safety protocols, prior to using this material.

Properties

IUPAC Name

6-(4-methylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-13-4-6-14(7-5-13)15-8-9-16(21)20(18-15)12-17(22)19-10-2-3-11-19/h4-9H,2-3,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKAKBJAPVZKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common approach is:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the Pyrrolidinone Moiety: This step involves the reaction of the pyridazinone intermediate with a suitable pyrrolidinone derivative under controlled conditions.

    Attachment of the Methylphenyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridazinone core or the pyrrolidinone moiety, resulting in reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Pharmacological Applications

Research indicates that derivatives of pyridazinones, including this compound, exhibit a variety of biological activities:

  • Antimicrobial Activity : Studies have shown that pyridazinone derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to this one have been evaluated against strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting microbial growth .
  • Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. Inhibition of DHODH can lead to reduced proliferation of certain pathogens and cancer cells .
  • Anticancer Potential : Preliminary studies suggest that the compound may have anticancer properties, potentially acting through mechanisms such as apoptosis induction in cancer cell lines. This is particularly relevant in the context of developing targeted cancer therapies.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

  • Antimicrobial Efficacy Case Study : A recent study evaluated various pyridazinone derivatives for their antimicrobial properties using disc diffusion methods. The results indicated that certain derivatives exhibited significant inhibition zones against bacterial strains, suggesting their potential as new antimicrobial agents .
  • Inhibition of DHODH : Research published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of pyridazinone derivatives as DHODH inhibitors. The study found that specific modifications to the core structure enhanced inhibition potency, paving the way for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 6-(4-methylphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 6-Phenyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one
  • 6-(4-Chlorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one
  • 6-(4-Methoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one

Uniqueness

6-(4-methylphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is unique due to the presence of the methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Biological Activity

The compound 6-(4-methylphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a pyridazinone derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potentials based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H18N2O2\text{C}_{14}\text{H}_{18}\text{N}_2\text{O}_2

This structure suggests the presence of functional groups that may contribute to its biological activity.

Anticonvulsant Activity

Research indicates that derivatives of pyridazinones exhibit anticonvulsant properties. A study demonstrated that similar compounds showed significant efficacy in various seizure models, suggesting that the presence of the pyrrolidine moiety enhances this activity. For instance, compounds with electron-withdrawing groups on the phenyl ring exhibited higher anticonvulsant effects in electroshock seizure tests .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies showed that it inhibited cell proliferation effectively, with IC50 values comparable to established anticancer agents. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in human cancer cell lines such as HT29 and Jurkat .

Anti-inflammatory Effects

There is emerging evidence that pyridazinone derivatives possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, suggesting a potential application in treating inflammatory diseases .

Study 1: Anticonvulsant Efficacy

A recent study investigated the anticonvulsant effects of a series of pyridazinone derivatives, including our compound of interest. The results indicated a significant reduction in seizure frequency and duration in rodent models. The most active compound demonstrated a median effective dose (ED50) significantly lower than traditional anticonvulsants .

Study 2: Cytotoxicity Against Cancer Cells

In a comparative study of various pyridazinone derivatives, our compound exhibited notable cytotoxicity against A-431 and Jurkat cells. The study utilized MTT assays to determine cell viability and apoptosis assays to confirm cell death mechanisms. The results highlighted the compound's potential as an anticancer agent, warranting further investigation into its structure-activity relationships (SAR) .

The biological activity of 6-(4-methylphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is likely mediated through several mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • DNA Interaction : The compound may interact with DNA or RNA, leading to disruptions in replication or transcription processes in cancer cells.
  • Receptor Modulation : Potential modulation of neurotransmitter receptors could explain its anticonvulsant properties.

Q & A

Basic: What are the established synthetic routes for 6-(4-methylphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one?

Methodological Answer:
A common approach involves multi-step organic synthesis, starting with functionalized pyridazinone cores. For example, analogous compounds like (4aR)-1-[(3-chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine derivatives are synthesized via nucleophilic substitution and cyclization reactions under anhydrous conditions . Key steps include:

  • Coupling reactions : Using 2-oxo-2-(pyrrolidin-1-yl)ethyl groups with activated pyridazinone intermediates.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol.
  • Yield optimization : Adjusting reaction time (e.g., 12–48 hours) and temperature (60–100°C) to mitigate side products .

Basic: How is the structural identity of this compound confirmed post-synthesis?

Methodological Answer:
Structural confirmation relies on NMR spectroscopy (1H, 13C) and mass spectrometry . For instance:

  • 1H NMR : Peaks at δ 2.35–2.45 ppm confirm the 4-methylphenyl group, while pyrrolidinyl protons appear as multiplets at δ 3.20–3.50 ppm .
  • 13C NMR : Carbonyl groups (C=O) resonate at ~170–175 ppm, and dihydropyridazinone carbons appear at 155–160 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm error ensures molecular formula validation .

Advanced: How can researchers optimize synthetic yield when scaling up production for pharmacological studies?

Methodological Answer:
Yield optimization requires addressing:

  • Reaction stoichiometry : Excess pyrrolidine (1.2–1.5 equivalents) improves alkylation efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis .
  • Catalysis : Transition-metal catalysts (e.g., Pd/C for deprotection steps) reduce reaction time and improve purity (>99%) .
  • Process monitoring : Use TLC or HPLC to track intermediate formation and minimize side reactions .

Advanced: How should experimental designs be structured to evaluate this compound’s pharmacokinetic properties?

Methodological Answer:
Adopt a split-plot randomized block design (as in agricultural pharmacology studies) :

  • Primary plots : Test varying doses (e.g., 10–100 mg/kg) in vivo.
  • Subplots : Compare administration routes (oral, intravenous).
  • Sub-subplots : Assess time-dependent parameters (Cmax, Tmax, AUC) across 24-hour periods.
  • Controls : Include vehicle-only and reference compounds (e.g., structurally similar pyridazinones) .
  • Statistical analysis : Use ANOVA with post-hoc Tukey tests to resolve variability between batches .

Advanced: How to resolve contradictions in reported biological activity data (e.g., IC50 variability)?

Methodological Answer:
Address discrepancies through:

  • Standardized assays : Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1) and assay conditions (pH, temperature) .
  • Metabolite profiling : Use LC-MS to identify active metabolites that may influence potency .
  • Comparative analysis : Cross-reference data with structurally analogous compounds (e.g., 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones) to identify SAR trends .
  • Error margins : Report 95% confidence intervals for IC50 values to account for inter-lab variability .

Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound?

Methodological Answer:
SAR analysis involves:

  • Functional group substitution : Synthesize derivatives with modified pyrrolidinyl or methylphenyl groups (e.g., halogenated or methoxy-substituted analogs) .
  • Computational modeling : Perform docking studies using software like AutoDock Vina to predict binding affinities toward target proteins (e.g., kinases, GPCRs) .
  • In vitro profiling : Test derivatives against a panel of enzymes/receptors to identify off-target effects .
  • Data clustering : Use PCA (Principal Component Analysis) to correlate structural features with bioactivity .

Basic: What safety protocols are critical during handling and storage of this compound?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319). Avoid inhalation (P261) and contact with oxidizing agents .
  • Storage : Store in airtight containers under inert gas (N2 or Ar) at –20°C to prevent hydrolysis .
  • Waste disposal : Neutralize with 10% NaOH before incineration to avoid environmental release .

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